3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE
Overview
Description
3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that features both naphthylsulfonyl and thienylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of Naphthylsulfonyl Intermediate: This step involves the sulfonylation of naphthalene to form 2-naphthylsulfonyl chloride.
Formation of Thienylsulfonyl Intermediate: Similarly, thiophene undergoes sulfonylation to produce 2-thienylsulfonyl chloride.
Coupling Reaction: The naphthylsulfonyl and thienylsulfonyl intermediates are then coupled with piperazine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives.
Scientific Research Applications
3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Tolylsulfonyl)ethoxymethyl (TEM)
- Trifluoromethyl ketones
- 2-[4-(2-Naphthylsulfonyl)piperazino]pyrimidine
Uniqueness
3-(2-NAPHTHYLSULFONYL)-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-PROPANONE is unique due to its dual sulfonyl groups attached to different aromatic systems (naphthalene and thiophene). This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-naphthalen-2-ylsulfonyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S3/c24-20(22-10-12-23(13-11-22)31(27,28)21-6-3-14-29-21)9-15-30(25,26)19-8-7-17-4-1-2-5-18(17)16-19/h1-8,14,16H,9-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOVMUUVFBBDRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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